5,9,13,17-Tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol
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Overview
Description
Preparation Methods
The synthesis of trianthenol involves the extraction from Trianthema portulacastrum using chloroform. The structure of trianthenol is established through high-resolution mass spectroscopy and nuclear magnetic resonance techniques . While specific synthetic routes and industrial production methods are not extensively documented, the extraction process from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Trianthenol undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include oxidizing agents and catalysts. For instance, the oxidation of organic compounds, including trianthenol, is a widely studied reaction in both academia and the chemical industry . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trianthenol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its antifungal properties make it a valuable compound in the development of antifungal agents . Additionally, trianthenol has shown potential in anti-HIV research, with studies indicating its ability to inhibit HIV-1 replication . The compound’s cytotoxicity and nutritional analysis further highlight its potential in medicinal applications .
Mechanism of Action
The mechanism of action of trianthenol involves its interaction with specific molecular targets and pathways. In the context of its antifungal properties, trianthenol disrupts the cell membrane integrity of fungal cells, leading to cell death . In anti-HIV research, trianthenol inhibits the replication of the HIV-1 virus by targeting viral proteins and pathways involved in viral replication .
Comparison with Similar Compounds
Trianthenol can be compared with other tetraterpenoids and antifungal compounds. Similar compounds include other tetraterpenoids isolated from various plant sources. trianthenol’s unique structure and specific biological activities distinguish it from other compounds. Its antifungal and anti-HIV properties make it a compound of interest in both medicinal and industrial research .
Properties
IUPAC Name |
5,9,13,17-tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O/c1-32(2)17-11-19-34(5)21-13-23-36(7)25-15-26-38(9)29-30-40(31-41)39(10)28-16-27-37(8)24-14-22-35(6)20-12-18-33(3)4/h29,32-37,40-41H,10-28,30-31H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFBEYPAFEXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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